![molecular formula C17H15ClN2O3S2 B2498028 5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034582-16-4](/img/structure/B2498028.png)
5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has shown promise in various applications due to its unique properties. In
Scientific Research Applications
Pharmacological Applications
Cognitive Enhancements and Neurological Disorders
- Benzenesulfonamide derivatives, such as SB-399885, have been identified as potent, selective 5-HT6 receptor antagonists with significant cognitive enhancing properties. These compounds have shown promise in reversing age-dependent deficits in water maze spatial learning and improving novel object recognition, suggesting potential therapeutic utility for cognitive deficits characteristic of Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Materials Science and Photodynamic Therapy
Photophysical and Photochemical Properties
- Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has unveiled compounds with high singlet oxygen quantum yield, making them suitable for photodynamic therapy applications. These findings highlight the potential of benzenesulfonamide derivatives in the development of new photosensitizers for cancer treatment (Pişkin et al., 2020).
Chemistry and Chemical Synthesis
Synthetic Methodologies and Molecular Docking
- The synthesis and characterization of tetrazole derivatives, including those incorporating benzenesulfonamide structures, have been explored for their potential biological activities and interactions with biological targets. Such studies provide a foundation for the design of new drugs and understanding the molecular basis of their action (Al-Hourani et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes in the body .
Mode of Action
It is known that such compounds interact with their targets, leading to a series of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular levels .
Action Environment
The environment can play a significant role in the action of similar compounds .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-23-16-3-2-14(18)9-17(16)25(21,22)20-10-12-4-6-19-15(8-12)13-5-7-24-11-13/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDJEPNTTBAAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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